molecular formula C10H8F2N4O B583773 Rufinamide-15N,d2 CAS No. 1795037-48-7

Rufinamide-15N,d2

Cat. No. B583773
M. Wt: 241.203
InChI Key: POGQSBRIGCQNEG-RPVANBMVSA-N
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Patent
US08871945B2

Procedure details

A mixture of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (25 gms) and thionyl chloride (63.5 gms) were stirred at 80° C. and maintained for 3 hours. The reaction mass was cooled to 50° C. and excess thionyl chloride was distilled off. To this reaction mass toluene (25 ml) was charged twice and it was distilled off under vacuum it was followed by addition of toulene (175 ml) to get clear solution. Aqueous ammonia (100 ml) charged into reaction mass at room temperature and maintained for 2 hours. The reaction mass was filtered. 10% sodium carbonate solution was added to above solid and stirred for 30 minutes. The solid was filtered and washed with water and cyclohexane (50 ml). Dried the crude material in a vacuum oven at 70-80° C. for 10 hours. Yield: 23.00 gm.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:3]=1[CH2:4][N:5]1[CH:9]=[C:8]([C:10](O)=[O:11])[N:7]=[N:6]1.S(Cl)(Cl)=O.[NH3:22]>>[CH:15]1[CH:14]=[C:13]([F:17])[C:3]([CH2:4][N:5]2[N:6]=[N:7][C:8]([C:10]([NH2:22])=[O:11])=[CH:9]2)=[C:2]([F:1])[CH:16]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(CN2N=NC(=C2)C(=O)O)C(=CC=C1)F
Name
Quantity
63.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
were stirred at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to 50° C.
DISTILLATION
Type
DISTILLATION
Details
excess thionyl chloride was distilled off
ADDITION
Type
ADDITION
Details
To this reaction mass toluene (25 ml) was charged twice
DISTILLATION
Type
DISTILLATION
Details
it was distilled off under vacuum it
ADDITION
Type
ADDITION
Details
was followed by addition of toulene (175 ml)
CUSTOM
Type
CUSTOM
Details
to get clear solution
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mass was filtered
ADDITION
Type
ADDITION
Details
10% sodium carbonate solution was added to above solid
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water and cyclohexane (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried the crude material in a vacuum oven at 70-80° C. for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
Smiles
C=1C=C(C(=C(C1)F)CN2C=C(N=N2)C(=O)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08871945B2

Procedure details

A mixture of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (25 gms) and thionyl chloride (63.5 gms) were stirred at 80° C. and maintained for 3 hours. The reaction mass was cooled to 50° C. and excess thionyl chloride was distilled off. To this reaction mass toluene (25 ml) was charged twice and it was distilled off under vacuum it was followed by addition of toulene (175 ml) to get clear solution. Aqueous ammonia (100 ml) charged into reaction mass at room temperature and maintained for 2 hours. The reaction mass was filtered. 10% sodium carbonate solution was added to above solid and stirred for 30 minutes. The solid was filtered and washed with water and cyclohexane (50 ml). Dried the crude material in a vacuum oven at 70-80° C. for 10 hours. Yield: 23.00 gm.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:3]=1[CH2:4][N:5]1[CH:9]=[C:8]([C:10](O)=[O:11])[N:7]=[N:6]1.S(Cl)(Cl)=O.[NH3:22]>>[CH:15]1[CH:14]=[C:13]([F:17])[C:3]([CH2:4][N:5]2[N:6]=[N:7][C:8]([C:10]([NH2:22])=[O:11])=[CH:9]2)=[C:2]([F:1])[CH:16]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(CN2N=NC(=C2)C(=O)O)C(=CC=C1)F
Name
Quantity
63.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
were stirred at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to 50° C.
DISTILLATION
Type
DISTILLATION
Details
excess thionyl chloride was distilled off
ADDITION
Type
ADDITION
Details
To this reaction mass toluene (25 ml) was charged twice
DISTILLATION
Type
DISTILLATION
Details
it was distilled off under vacuum it
ADDITION
Type
ADDITION
Details
was followed by addition of toulene (175 ml)
CUSTOM
Type
CUSTOM
Details
to get clear solution
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mass was filtered
ADDITION
Type
ADDITION
Details
10% sodium carbonate solution was added to above solid
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water and cyclohexane (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried the crude material in a vacuum oven at 70-80° C. for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
Smiles
C=1C=C(C(=C(C1)F)CN2C=C(N=N2)C(=O)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.